![molecular formula C18H21N3O5S B2507144 Methyl 4-oxo-3-(3-oxo-3-(((tetrahydrofuran-2-yl)methyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946306-94-1](/img/structure/B2507144.png)
Methyl 4-oxo-3-(3-oxo-3-(((tetrahydrofuran-2-yl)methyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 4-oxo-3-(3-oxo-3-(((tetrahydrofuran-2-yl)methyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
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Scientific Research Applications
- Findings : Some derivatives of Compound X exhibit K ATP channel-opening activity, making them potential antihypertensive agents .
- Results : Certain derivatives of Compound X show inhibition of COX-1 and COX-2 enzymes, akin to well-known anti-inflammatory drugs like ibuprofen and celecoxib. Notably, nitro-substituted benzopyrans exhibit potent antihypertensive activity .
- Unique Feature : It has additional rings fused onto the phenyl-substituted benzopyran framework, making it an “extended flavonoid” (CHEBI:71037) .
- Compound X : It could serve as a building block in such reactions, contributing to the development of novel compounds .
- Therapeutic Potential : Their wide-ranging activities make them promising candidates for cardiovascular therapy .
Potassium Channel Modulation
Anti-Inflammatory Properties
Flavonoid Framework Expansion
Organocatalytic Synthesis
Cardioprotective Activities
Link to Cellular Metabolism and Membrane Potential
properties
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-17(24)11-4-5-13-14(9-11)20-18(27)21(16(13)23)7-6-15(22)19-10-12-3-2-8-26-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,19,22)(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZDLUWQQJDYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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